molecular formula C15H9ClO2 B14799926 2-(2-Chlorobenzylidene)benzofuran-3(2H)-one

2-(2-Chlorobenzylidene)benzofuran-3(2H)-one

Cat. No.: B14799926
M. Wt: 256.68 g/mol
InChI Key: KUORHNWHYRSQCI-ZROIWOOFSA-N
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Description

Peroxide,aminocarbonyl benzoyl is a chemical compound that falls under the category of organic peroxides. These compounds are characterized by the presence of a peroxide group (−O−O−) in their molecular structure. Peroxide,aminocarbonyl benzoyl is known for its strong oxidizing properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Peroxide,aminocarbonyl benzoyl can be synthesized through the oxidation of amines with benzoyl peroxide. This method involves the direct formation of N–O bonds without undesirable C–N bond formation. The reaction typically requires a significant amount of water in combination with cesium carbonate (Cs2CO3) to achieve high selectivity and yield . The reaction conditions are mild and do not require an inert atmosphere.

Industrial Production Methods

In industrial settings, peroxide,aminocarbonyl benzoyl is often produced by treating hydrogen peroxide with benzoyl chloride under alkaline conditions. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Peroxide,aminocarbonyl benzoyl undergoes various types of chemical reactions, including:

    Oxidation: It acts as an oxidizing agent in many reactions.

    Reduction: It can be reduced under specific conditions.

    Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and benzoyl peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Nucleophiles like amines and alcohols can react with peroxide,aminocarbonyl benzoyl under appropriate conditions.

Major Products Formed

The major products formed from these reactions include hydroxamic acids, hydroxyl amines, and various substituted benzoyl compounds .

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C15H9ClO2

Molecular Weight

256.68 g/mol

IUPAC Name

(2Z)-2-[(2-chlorophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9ClO2/c16-12-7-3-1-5-10(12)9-14-15(17)11-6-2-4-8-13(11)18-14/h1-9H/b14-9-

InChI Key

KUORHNWHYRSQCI-ZROIWOOFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=CC=CC=C3O2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=CC=CC=C3O2)Cl

Origin of Product

United States

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